molecular formula C20H26N2O3 B5758321 5-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-2-methoxyphenol

5-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-2-methoxyphenol

Cat. No. B5758321
M. Wt: 342.4 g/mol
InChI Key: GZCBFHNZZXOBJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-2-methoxyphenol, also known as WAY-100635, is a selective antagonist of the serotonin 5-HT1A receptor. This molecule has been widely used in scientific research to study the role of serotonin in various physiological and pathological processes.

Mechanism of Action

5-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-2-methoxyphenol selectively binds to the 5-HT1A receptor and blocks the binding of serotonin to this receptor. This results in a decrease in the activity of the 5-HT1A receptor and a decrease in the downstream signaling pathways. The exact mechanism of action of 5-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-2-methoxyphenol is not fully understood, but it is believed to involve the modulation of the release of other neurotransmitters such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-2-methoxyphenol have been extensively studied in animal models and human subjects. The blockade of the 5-HT1A receptor by 5-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-2-methoxyphenol has been shown to increase the release of dopamine and norepinephrine in certain brain regions. This has been implicated in the antidepressant and anxiolytic effects of 5-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-2-methoxyphenol. In addition, 5-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-2-methoxyphenol has been shown to modulate the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the stress response. This has been implicated in the regulation of mood and anxiety.

Advantages and Limitations for Lab Experiments

The selective antagonism of the 5-HT1A receptor by 5-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-2-methoxyphenol has several advantages for lab experiments. It allows for the specific modulation of the serotonin system without affecting other neurotransmitter systems. This allows for the precise elucidation of the role of serotonin in various physiological and pathological processes. However, the use of 5-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-2-methoxyphenol also has some limitations. The blockade of the 5-HT1A receptor may have compensatory effects on other serotonin receptors, which may confound the interpretation of the results. In addition, the use of 5-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-2-methoxyphenol may not fully recapitulate the complex interactions between the serotonin system and other neurotransmitter systems in vivo.

Future Directions

There are several future directions for the use of 5-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-2-methoxyphenol in scientific research. One area of interest is the role of serotonin in the regulation of feeding behavior and metabolism. The 5-HT1A receptor has been implicated in the regulation of appetite and energy expenditure, and the use of 5-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-2-methoxyphenol may provide insights into the role of serotonin in these processes. Another area of interest is the role of serotonin in the regulation of pain and inflammation. The 5-HT1A receptor has been shown to modulate the release of inflammatory mediators, and the use of 5-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-2-methoxyphenol may provide insights into the role of serotonin in these processes. Finally, the use of 5-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-2-methoxyphenol in combination with other drugs targeting the serotonin system may provide novel treatment strategies for psychiatric disorders.

Synthesis Methods

The synthesis of 5-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-2-methoxyphenol involves several steps starting from commercially available starting materials. The first step involves the reaction of 2-methoxyphenol with 4-(2-ethoxyphenyl)piperazine in the presence of a base such as sodium hydride or potassium carbonate to form the intermediate product. This intermediate product is then reacted with formaldehyde and a reducing agent such as sodium borohydride to form the final product, 5-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-2-methoxyphenol. The synthesis of 5-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-2-methoxyphenol has been optimized to provide high yields and purity of the final product.

Scientific Research Applications

5-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-2-methoxyphenol has been extensively used in scientific research to study the role of serotonin in various physiological and pathological processes. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, sleep, and other physiological processes. The 5-HT1A receptor is one of the subtypes of serotonin receptors and is widely distributed in the central nervous system. The selective antagonism of the 5-HT1A receptor by 5-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-2-methoxyphenol has been used to elucidate the role of serotonin in anxiety, depression, schizophrenia, and other psychiatric disorders.

properties

IUPAC Name

5-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-3-25-19-7-5-4-6-17(19)22-12-10-21(11-13-22)15-16-8-9-20(24-2)18(23)14-16/h4-9,14,23H,3,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCBFHNZZXOBJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC3=CC(=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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